1H,3H-Naphtho[1,8-cd]thiopyran
Overview
Description
1H,3H-Naphtho[1,8-cd]thiopyran is an organic compound with the molecular formula C12H10S and a molecular weight of 186.27 g/mol It is a heterocyclic compound containing both sulfur and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1H,3H-Naphtho[1,8-cd]thiopyran can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of naphthalene derivatives with sulfur-containing reagents can lead to the formation of this compound. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and may require the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1H,3H-Naphtho[1,8-cd]thiopyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives .
Scientific Research Applications
1H,3H-Naphtho[1,8-cd]thiopyran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H,3H-Naphtho[1,8-cd]thiopyran involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H,3H-Naphtho[1,8-cd]thiopyran can be compared with other similar compounds, such as:
1H,3H-Naphtho[1,8-cd]pyran-1-one: This compound has a similar structure but contains an oxygen atom instead of sulfur.
3H-Naphtho[2,1-b]thiopyran-1(2H)-one: Another sulfur-containing heterocycle with a different arrangement of atoms.
2H-Naphtho[1,2-b]thiopyran-4(3H)-one: A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for various applications in scientific research and industry .
Properties
IUPAC Name |
3-thiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUJLKSYKOKWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174187 | |
Record name | 1H,3H-Naphtho(1,8-cd)thiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203-85-0 | |
Record name | 1H,3H-Naphtho(1,8-cd)thiopyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydro-2-thiaphenalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H,3H-Naphtho(1,8-cd)thiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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